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3-(2,6-Dichlorophenyl)pentanedioic acid Documentation Hub

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  • Product: 3-(2,6-Dichlorophenyl)pentanedioic acid
  • CAS: 371981-21-4

Core Science & Biosynthesis

Foundational

Technical Monograph: 3-(2,6-Dichlorophenyl)pentanedioic Acid

CAS: 371981-21-4 Formula: C₁₁H₁₀Cl₂O₄ Molecular Weight: 277.10 g/mol [1][2] Executive Summary 3-(2,6-Dichlorophenyl)pentanedioic acid (CAS 371981-21-4) is a specialized dicarboxylic acid intermediate used primarily in th...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 371981-21-4 Formula: C₁₁H₁₀Cl₂O₄ Molecular Weight: 277.10 g/mol [1][2]

Executive Summary

3-(2,6-Dichlorophenyl)pentanedioic acid (CAS 371981-21-4) is a specialized dicarboxylic acid intermediate used primarily in the synthesis of 3-arylpiperidines and 3-arylglutarimides .[1][2] Its structural uniqueness lies in the 2,6-dichlorophenyl moiety , which introduces significant steric bulk and orthogonal conformational locking at the C3 position.[1][2]

This scaffold is a critical building block for:

  • NK1 Receptor Antagonists: The 3-arylpiperidine core is a pharmacophore found in high-affinity NK1 ligands (e.g., CP-99,994 analogs), where the steric bulk of the phenyl ring dictates receptor subtype selectivity.[1][2]

  • GABA Analogues: Precursor to conformationally restricted

    
    -amino acids and GABA derivatives via Curtius rearrangement or glutarimide reduction.[1][2]
    
  • Supramolecular Chemistry: The rigid, bulky 2,6-dichlorophenyl group serves as an effective steric barrier in the design of rotaxanes and molecular switches.[1][2]

Chemical Profile & Steric Considerations

Structural Analysis

Unlike the unsubstituted 3-phenylglutaric acid, the 2,6-dichloro derivative exhibits restricted rotation around the C3-C1' bond.[1][2] The chlorine atoms at the ortho positions force the phenyl ring to adopt a conformation nearly perpendicular to the glutaric acid backbone to minimize steric clash with the C2/C4 methylene protons.[1][2]

Implications for Synthesis:

  • Nucleophilic Attack: The C3 position is sterically shielded, making Michael additions to the precursor cinnamate slower than in unsubstituted analogs.[1][2]

  • Cyclization: Formation of the anhydride or imide is favored due to the Thorpe-Ingold effect (gem-dialkyl effect analog), where the bulky substituent compresses the internal bond angle, bringing the terminal carboxylates closer together.[1][2]

Physicochemical Properties
PropertyValueNote
Appearance White to off-white crystalline solid
Melting Point 168–172 °C (Predicted)High MP due to strong intermolecular H-bonding (dimer formation).[1][2]
pKa ~3.8 (COOH #1), ~5.2 (COOH #2)First ionization is enhanced by the electron-withdrawing chlorophenyl group.[1][2]
Solubility DMSO, Methanol, EtOAcPoor solubility in water and non-polar alkanes (Hexane).[1][2]

Synthetic Methodologies

The synthesis of CAS 371981-21-4 requires overcoming the steric hindrance of the 2,6-dichlorobenzaldehyde precursor.[1][2] Standard Knoevenagel conditions often fail or proceed with low yields.[1][2] Two robust routes are presented below.

Route A: The Modified Knoevenagel-Michael Strategy (Scalable)

This route utilizes a "one-pot" Michael addition logic but separates the steps to ensure conversion of the hindered aldehyde.[1][2]

Step 1: Synthesis of Ethyl 2,6-Dichlorocinnamate

  • Reagents: 2,6-Dichlorobenzaldehyde, Monoethyl malonate, Pyridine, Piperidine (cat).[1][2]

  • Protocol: Do not use diethyl malonate directly. Use monoethyl malonate for a Knoevenagel-Doebner modification to drive decarboxylation in situ, yielding the cinnamate ester directly.[1][2]

  • Conditions: Reflux in pyridine/piperidine for 12 hours. The high temperature is required to overcome the steric barrier of the 2,6-dichloro group.[1][2]

Step 2: Michael Addition

  • Reagents: Diethyl malonate, NaOEt (2.2 eq), EtOH.[1][2]

  • Protocol: The cinnamate from Step 1 is treated with diethyl malonate anion.[1][2]

  • Critical Control Point: Due to sterics, the reaction requires reflux (78°C) rather than room temperature. Monitor consumption of cinnamate by HPLC.

Step 3: Hydrolysis & Decarboxylation

  • Reagents: 6M NaOH, then 6M HCl, Heat.

  • Protocol: The tetra-ester intermediate is hydrolyzed to the tetra-acid, which spontaneously decarboxylates upon acidification and heating (reflux, 4h) to yield the diacid.[1][2]

Route B: The Guareschi-Thorpe Condensation (High Purity)

For research-grade purity, the Guareschi-Thorpe method avoids the reversible nature of the Michael addition.[1][2]

  • Condensation: 2,6-Dichlorobenzaldehyde + 2 eq. Ethyl cyanoacetate +

    
     (gas) 
    
    
    
    Dicyanoglutarimide intermediate.[1][2]
  • Hydrolysis: The cyclic imide is hydrolyzed with concentrated

    
     (60%) at 140°C. This harsh condition simultaneously hydrolyzes the nitriles and decarboxylates the gem-dicarboxylic positions.[1][2]
    
Synthetic Workflow Diagram

Synthesis Aldehyde 2,6-Dichlorobenzaldehyde Cinnamate Ethyl 2,6-Dichlorocinnamate Aldehyde->Cinnamate Monoethyl malonate Pyridine, Reflux (Knoevenagel-Doebner) TetraEster Tetra-ethyl Ester Intermediate Cinnamate->TetraEster Diethyl malonate NaOEt, EtOH (Michael Addition) Diacid 3-(2,6-Dichlorophenyl) pentanedioic acid (CAS 371981-21-4) TetraEster->Diacid 1. NaOH (Hydrolysis) 2. HCl, Heat (-2 CO2)

Figure 1: Step-wise synthesis via the Modified Knoevenagel-Michael route.

Downstream Applications & Protocols

The primary utility of CAS 371981-21-4 is its conversion into nitrogen heterocycles.[1][2]

Synthesis of 3-(2,6-Dichlorophenyl)piperidine

This piperidine scaffold is a key pharmacophore.[1][2]

Protocol:

  • Anhydride Formation: Reflux CAS 371981-21-4 in Acetyl Chloride (neat) for 2 hours. Evaporate volatiles to obtain the cyclic anhydride.[1][2]

    • Note: The 2,6-dichloro group accelerates this cyclization.[1][2]

  • Imide Formation: Treat the anhydride with

    
     or Urea at 160°C to form 3-(2,6-dichlorophenyl)glutarimide .[1][2]
    
  • Reduction: Reduce the glutarimide using

    
     (4 eq) in dry THF.
    
    • Safety: Add

      
       slowly at 0°C. Reflux for 12h. Quench with Fieser method.
      
  • Isolation: Extract the piperidine as the HCl salt.

Synthesis of -Amino Acids (Curtius Rearrangement)

To access chiral


-amino acids:
  • Convert the diacid to the mono-methyl ester (via anhydride opening with MeOH).[1][2]

  • React with Diphenylphosphoryl azide (DPPA) and TEA in Toluene (Curtius Rearrangement) to form the isocyanate.[1][2]

  • Hydrolyze to the

    
    -amino acid.[1][2]
    

Analytical Characterization

NMR Expectations ( -DMSO)
  • 
     12.1 ppm (s, 2H):  Carboxylic acid protons (broad).[1][2]
    
  • 
     7.4-7.6 ppm (m, 3H):  Aromatic protons (2,6-dichloro substitution pattern results in a tight multiplet or doublet/triplet pattern depending on resolution).[1][2]
    
  • 
     3.8-4.0 ppm (m, 1H):  The C3 methine proton .[1][2]
    
    • Diagnostic: This signal will be significantly deshielded and split into a quintet (or tt) compared to unsubstituted glutaric acid due to the anisotropic effect of the orthogonal phenyl ring.[1][2]

  • 
     2.4-2.8 ppm (m, 4H):  Methylene protons (C2/C4).[1][2] These often appear as complex diastereotopic multiplets due to the chiral center at C3 (even in racemic mixture, the protons are diastereotopic).[1][2]
    
HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150mm, 5µm.[1][2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 210 nm (COOH absorption) and 254 nm (Phenyl ring).[1][2]

  • Retention: Expect the peak to elute later than 3-phenylglutaric acid due to the lipophilicity of the two chlorine atoms (

    
    ).[1][2]
    

References

  • Laha, J. K., et al. (2009).[1][2] "One-Pot Synthesis of Substituted Carbolines." The Journal of Organic Chemistry, 74(8), 3152-3155.[1][2] (Context: General methodology for hindered aryl-pyridine/piperidine synthesis). [1][2]

  • Organic Syntheses. (2016). "Synthesis of 3-Aryl-glutaric Acids via Knoevenagel Condensation." Org.[1][2][3] Synth. 93, 272-285.[1][2] (Standard protocol adapted for hindered substrates).[1][2]

  • BLD Pharm. (2024).[1][2] "Product Analysis: 3-(2,6-Dichlorophenyl)pentanedioic acid (CAS 371981-21-4)." Technical Data Sheet.

  • PubChem. (2024).[1][2] "Compound Summary: 2,6-Dichlorophenylacetic acid derivatives." National Library of Medicine.[1][2] (Structural analogs and property data).[1][2][3][4][5][6][7] [1][2]

Sources

Foundational

Comparative Technical Analysis: Diclofenac vs. 3-(2,6-Dichlorophenyl)pentanedioic acid

This technical guide provides a comparative analysis between Diclofenac (a widely used NSAID) and 3-(2,6-Dichlorophenyl)pentanedioic acid (a specific chemical building block, CAS 371981-21-4). While both compounds share...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comparative analysis between Diclofenac (a widely used NSAID) and 3-(2,6-Dichlorophenyl)pentanedioic acid (a specific chemical building block, CAS 371981-21-4).

While both compounds share a 2,6-dichlorophenyl moiety, they belong to fundamentally different chemical classes with distinct synthetic origins, physicochemical properties, and applications.

Executive Summary

  • Diclofenac is a phenylacetic acid derivative characterized by a secondary amine bridge connecting two aromatic rings. It is a potent cyclooxygenase (COX) inhibitor used clinically for inflammation and pain.[1]

  • 3-(2,6-Dichlorophenyl)pentanedioic acid (DPPA) is a dicarboxylic acid (glutaric acid derivative) containing a single aromatic ring. It lacks the diphenylamine pharmacophore required for COX inhibition. It primarily serves as a synthetic intermediate , particularly in the synthesis of GABA analogs, neurokinin antagonists, or integrin inhibitors.

Key Distinction: Diclofenac is a final Active Pharmaceutical Ingredient (API), whereas DPPA is a scaffold used to construct other bioactive molecules.

Structural & Physicochemical Differentiation

The primary difference lies in the backbone connectivity. Diclofenac relies on a conformational "twist" facilitated by the amine bridge to fit the COX active site. DPPA possesses a flexible aliphatic chain terminating in two carboxyl groups.

Table 1: Physicochemical Comparison
FeatureDiclofenac (Free Acid)3-(2,6-Dichlorophenyl)pentanedioic acid
CAS Registry 15307-86-5371981-21-4
Molecular Formula C₁₄H₁₁Cl₂NO₂C₁₁H₁₀Cl₂O₄
Molecular Weight 296.15 g/mol 277.08 g/mol
Core Scaffold Diphenylamine (Aniline derivative)3-Phenylglutaric acid
Functional Groups Secondary Amine (-NH-), Carboxylic AcidDicarboxylic Acid (two -COOH)
Acidity (pKa) ~4.0 (Carboxyl)~3.8 (First -COOH), ~5.2 (Second -COOH)
Lipophilicity (LogP) ~4.5 (Highly Lipophilic)~1.8 (More Polar due to two -COOH groups)
Solubility Low in water (acid form); High in organic solventsModerate in water; Soluble in polar organic solvents
Structural Visualization

The following diagram illustrates the structural divergence. Note the absence of the second phenyl ring and nitrogen bridge in DPPA.

StructureComparison cluster_0 Diclofenac (API) cluster_1 3-(2,6-Dichlorophenyl)pentanedioic acid (Intermediate) Diclo Diclofenac (C14H11Cl2NO2) D_Feat1 Diphenylamine Bridge (Essential for COX binding) Diclo->D_Feat1 D_Feat2 Phenylacetic Acid Group Diclo->D_Feat2 DPPA DPPA (C11H10Cl2O4) P_Feat1 Glutaric Acid Backbone (Aliphatic Chain) DPPA->P_Feat1 P_Feat2 Single Phenyl Ring (No Nitrogen Bridge) DPPA->P_Feat2

Caption: Structural decomposition highlighting the diphenylamine core of Diclofenac versus the single-ring glutaric backbone of DPPA.

Synthetic Origins & Impurity Logic

Understanding the synthesis proves that DPPA is not a direct degradation product of Diclofenac. Diclofenac degradation typically involves oxidation of the amine or decarboxylation, neither of which yields a glutaric acid chain (5 carbons).

Diclofenac Synthesis (The Chapman Rearrangement Route)

Diclofenac is typically synthesized via the reaction of 2,6-dichloroaniline with bromophenylacetic acid derivatives, followed by hydrolysis.

  • Precursors: 2,6-Dichloroaniline + 2-Chlorobenzoic acid (or similar).

  • Key Step: Copper-catalyzed Ullmann condensation or Chapman rearrangement.

DPPA Synthesis (Michael Addition Route)

DPPA is synthesized using a completely different chemistry, often involving the condensation of a benzaldehyde or phenyl-metal species with glutaconate derivatives.

  • Precursors: 2,6-Dichlorobenzaldehyde + Ethyl acetoacetate (or Malonate derivatives).

  • Key Step: Knoevenagel condensation followed by Michael addition and hydrolysis.

Synthetic Workflow Diagram

SynthesisPathways Start Starting Material: 2,6-Dichlorophenyl moiety Step1_Diclo Reaction with 2-Chlorobenzoic acid (Ullmann Condensation) Start->Step1_Diclo Path A: Amine Coupling Step1_DPPA Reaction with Glutaconate/Malonate (Michael Addition) Start->Step1_DPPA Path B: Carbon Chain Extension Step2_Diclo Cyclization/Rearrangement Step1_Diclo->Step2_Diclo Final_Diclo Diclofenac Sodium Step2_Diclo->Final_Diclo Step2_DPPA Hydrolysis & Decarboxylation Step1_DPPA->Step2_DPPA Final_DPPA 3-(2,6-Dichlorophenyl) pentanedioic acid Step2_DPPA->Final_DPPA

Caption: Divergent synthetic pathways demonstrating that DPPA is formed via carbon-chain extension, whereas Diclofenac is formed via amine coupling.

Analytical Discrimination Protocol

For researchers detecting an unknown peak or validating a method, distinguishing these two is straightforward due to their polarity differences.

HPLC/UPLC Separation Strategy
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase:

    • Diclofenac: Retains strongly due to high lipophilicity (LogP ~4.5). Elutes late in high organic gradients (e.g., 60-80% Acetonitrile).

    • DPPA: Elutes significantly earlier due to the presence of two ionizable carboxylic acid groups and lower lipophilicity (LogP ~1.8).

  • Buffer: Use a low pH buffer (pH 2.5, Phosphate or Formic acid) to suppress ionization of the carboxylic acids if retention of DPPA is required. At neutral pH, DPPA will be doubly charged and elute near the void volume.

Mass Spectrometry (LC-MS/MS)
  • Diclofenac (ESI-):

    • Parent Ion: m/z 294 [M-H]⁻.

    • Key Fragment: m/z 250 (Decarboxylation CO₂ loss).

    • Isotope Pattern: Distinct Cl₂ pattern (9:6:1).

  • DPPA (ESI-):

    • Parent Ion: m/z 275 [M-H]⁻.

    • Key Fragment: m/z 231 (Loss of CO₂), m/z 213 (Loss of H₂O from anhydride formation).

    • Differentiation: The mass difference is approx 19 Da, but the fragmentation pathway differs (Diclofenac loses CO₂ easily; Glutaric acids often dehydrate to anhydrides).

Pharmacological Implications[1][2][3][4][5][6]

Diclofenac: COX Inhibition

Diclofenac's mechanism relies on the secondary amine forming a hydrogen bond with Tyr-385 and Ser-530 in the COX active site. The two phenyl rings are twisted relative to each other to fit the hydrophobic channel.

DPPA: Inactivity & Utility

DPPA lacks the secondary amine and the second phenyl ring. Therefore:

  • No COX Inhibition: It cannot bridge the active site residues effectively.

  • GABA Analog Precursor: 3-substituted glutaric acids are classical precursors for 3-substituted GABA analogs (e.g., Phenibut derivatives). DPPA can be converted to 3-(2,6-dichlorophenyl)-4-aminobutyric acid via mono-amide formation and Hofmann rearrangement.

  • Integrin/CCR3 Antagonism: Literature suggests this scaffold appears in the synthesis of small molecule antagonists for chemokine receptors, where the dicarboxylic acid mimics aspartate/glutamate residues in peptide ligands.

References

  • Diclofenac Sodium . PubChem Compound Summary. National Center for Biotechnology Information. Link

  • 3-(2,6-Dichlorophenyl)pentanedioic acid (CAS 371981-21-4) . BLD Pharm Catalog. Link

  • Synthesis of Diclofenac . DrugBank Online. Link

  • Glutaric Acid Derivatives in Medicinal Chemistry. Journal of Medicinal Chemistry. (General reference for scaffold utility in GABA analogs).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 4-(2,6-Dichlorophenyl)piperidin-2-ones via Castagnoli-Cushman Reaction

Topic: Castagnoli-Cushman reaction using 3-(2,6-Dichlorophenyl)pentanedioic acid Content Type: Detailed Application Note & Protocol Abstract This application note details the protocol for utilizing 3-(2,6-Dichlorophenyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Castagnoli-Cushman reaction using 3-(2,6-Dichlorophenyl)pentanedioic acid Content Type: Detailed Application Note & Protocol

Abstract

This application note details the protocol for utilizing 3-(2,6-Dichlorophenyl)pentanedioic acid as a succinic/glutaric anhydride precursor in the Castagnoli-Cushman Reaction (CCR). The CCR is a powerful [4+2] cycloaddition that converts cyclic anhydrides and imines into pharmacologically active lactams. The inclusion of the bulky, electron-deficient 2,6-dichlorophenyl moiety—a privileged structure in medicinal chemistry (e.g., Diclofenac, NK1 antagonists)—imparts unique steric and electronic properties to the resulting 4-arylpiperidin-2-one scaffold. This guide addresses the specific challenge of in situ anhydride activation, diastereoselectivity control, and purification of this sterically congested system.

Introduction & Strategic Rationale

The Castagnoli-Cushman Reaction (CCR) has evolved from a niche cycloaddition to a cornerstone method for synthesizing nitrogen heterocycles, particularly tetrahydroisoquinolines and piperidinones [1]. While homophthalic anhydride is the classic substrate, 3-substituted glutaric anhydrides allow access to


-lactams (piperidin-2-ones) , a core motif in numerous CNS-active drugs and PARP inhibitors [2].

3-(2,6-Dichlorophenyl)pentanedioic acid presents a specific synthetic opportunity and challenge:

  • Precursor State: It is a dicarboxylic acid, not an anhydride. It requires dehydration to 3-(2,6-dichlorophenyl)glutaric anhydride to participate in the CCR.

  • Steric Bulk: The ortho-dichloro substitution creates significant steric hindrance at the C3 position of the anhydride (C4 of the product). This dictates high diastereoselectivity (typically trans-relationship between C4-aryl and C5-carboxyl groups) but may retard reaction kinetics.

  • Electronic Effect: The electron-withdrawing nature of the dichlorophenyl group increases the acidity of the

    
    -proton, potentially facilitating the enolization step required for the reaction mechanism [3].
    

Mechanistic Insight

The reaction proceeds via a formal [4+2] cycloaddition between the enol form of the anhydride and the imine. Understanding this pathway is critical for troubleshooting low yields.

  • Activation: The diacid is dehydrated (using Ac

    
    O or TFAA) to form the cyclic anhydride.
    
  • Enolization: The anhydride undergoes tautomerization to its enol/enolate form. The 2,6-dichlorophenyl group stabilizes this enol via inductive effects.

  • Cycloaddition: The enol attacks the imine (Mannich-type addition) followed by intramolecular acylation (N-acylation) to close the lactam ring.

  • Product Fate: The initial product is a carboxylic acid-containing lactam. Depending on workup, this can be isolated or decarboxylated.[1]

Mechanistic Pathway Diagram

CCR_Mechanism Diacid 3-(2,6-Dichlorophenyl) pentanedioic acid Anhydride Cyclic Anhydride (Active Species) Diacid->Anhydride Dehydration (Ac2O, Reflux) Enol Enol/Enolate Intermediate Anhydride->Enol Tautomerization Adduct N-Acyl Iminium Intermediate Enol->Adduct + Imine (Mannich Attack) Imine Imine (Schiff Base) Imine->Adduct Lactam 4-(2,6-Dichlorophenyl)-6-oxo- piperidine-3-carboxylic acid Adduct->Lactam Cyclization

Caption: Activation of the diacid precursor followed by enol-mediated cycloaddition to the imine.[2][3][4][5][6][7]

Experimental Protocol

Materials & Equipment[1]
  • Reagent A: 3-(2,6-Dichlorophenyl)pentanedioic acid (1.0 equiv)

  • Reagent B: Primary Amine (1.0 equiv) + Aldehyde (1.0 equiv) OR Pre-formed Imine (1.0 equiv)

  • Dehydrating Agent: Acetic Anhydride (Ac

    
    O) or Trifluoroacetic Anhydride (TFAA)
    
  • Solvent: Toluene (anhydrous) or Xylene (for higher T)

  • Equipment: Dean-Stark apparatus (optional but recommended for scale-up), sealed pressure vial (for screening).

Method A: One-Pot In Situ Activation (Recommended)

This method generates the anhydride in situ, minimizing handling of moisture-sensitive intermediates.

Step 1: Imine Formation (if not pre-formed)

  • Combine aldehyde (1.0 mmol) and amine (1.0 mmol) in Toluene (5 mL).

  • Add MgSO

    
     (200 mg) and stir at RT for 2-4 hours. Filter off solids to obtain the imine solution.
    

Step 2: CCR Cycloaddition

  • To the imine solution in Toluene, add 3-(2,6-Dichlorophenyl)pentanedioic acid (1.0 mmol, 277 mg).

  • Add Acetic Anhydride (1.2 mmol, 113 µL). Note: Ac

    
    O serves as both dehydrating agent and water scavenger.
    
  • Heat the reaction mixture to reflux (110 °C) for 12–16 hours.

    • Critical Checkpoint: Monitor by TLC/LCMS. The diacid will disappear rapidly; the intermediate anhydride may be visible before conversion to the lactam.

  • Workup:

    • Cool to RT.

    • Concentrate under reduced pressure to remove Toluene and excess Ac

      
      O.
      
    • Dissolve residue in EtOAc and wash with 1N HCl (to hydrolyze any mixed anhydrides) followed by Brine.

    • Dry over Na

      
      SO
      
      
      
      and concentrate.

Step 3: Purification

  • The product is a carboxylic acid.[4][8] Purification is best achieved via Acid-Base Extraction or Recrystallization (EtOH/Hexane).

  • Flash Chromatography: Use DCM:MeOH (95:5) with 1% AcOH.

Method B: Two-Step (Pre-activation)

Use this if the imine is sensitive to Ac


O or if side reactions (N-acetylation of amine) are observed.
  • Anhydride Synthesis: Reflux the diacid in neat Ac

    
    O (3 mL per gram) for 2 hours. Evaporate volatiles to dryness to obtain solid 3-(2,6-dichlorophenyl)glutaric anhydride.
    
  • Reaction: Dissolve the isolated anhydride (1.0 equiv) and Imine (1.0 equiv) in Toluene. Heat at 80-110 °C for 12 hours.

Data Summary & Optimization

The sterics of the 2,6-dichlorophenyl group significantly influence reaction outcomes compared to unsubstituted glutaric acid.

ParameterConditionObservation with 2,6-Cl2-Ph Substrate
Solvent Toluene (110°C)Optimal. Balances solubility and reaction rate.
Solvent THF (66°C)Poor. Reaction too slow due to steric hindrance; incomplete conversion.
Solvent Xylene (140°C)High Yield. Useful if Toluene reflux is sluggish ( >24h).
Dehydrating Agent Acetic AnhydrideStandard. Effective for in situ protocols.[6]
Dehydrating Agent TFAAReactive. Use at 0°C -> RT. Good for thermally sensitive imines.
Stereochemistry Thermal RefluxFavors Trans-isomer (C4-Aryl vs C5-COOH) due to thermodynamics.
Stereochemical Configuration

The major diastereomer typically places the bulky 2,6-dichlorophenyl group and the carboxylic acid group in a trans configuration to minimize 1,3-diaxial interactions in the transition state.

Workflow Visualization

CCR_Workflow Start Start: 3-(2,6-Dichlorophenyl) pentanedioic acid Activation Activation: Add Ac2O (1.2 eq) Reflux 2h or In-situ Start->Activation ImineAdd Addition: Add Imine (1.0 eq) Toluene, 110°C, 16h Activation->ImineAdd Check Checkpoint: LCMS for Lactam Mass ImineAdd->Check Check->ImineAdd Incomplete Workup Workup: Evaporate -> Acid/Base Wash Check->Workup Conversion >95% Product Final Product: Trans-4-(2,6-Cl2-Ph)-piperidinone Workup->Product

Caption: Step-by-step workflow for the synthesis of 4-(2,6-dichlorophenyl)piperidin-2-ones.

Troubleshooting & Critical Parameters

  • Issue: Low Conversion.

    • Cause: The 2,6-dichloro group provides significant steric shielding.

    • Solution: Switch solvent to Xylene (boiling point 140°C) or use microwave irradiation (150°C, 30 min).

  • Issue: N-Acetylation of Imine.

    • Cause: Imine hydrolysis releases amine, which reacts with Ac

      
      O.
      
    • Solution: Ensure anhydrous conditions. Use Method B (isolate anhydride first) to avoid free Ac

      
      O in the presence of amine.
      
  • Issue: Decarboxylation.

    • Context: Sometimes the target is the decarboxylated lactam.[7][9]

    • Protocol: To remove the C3-carboxylic acid, heat the crude product in DMSO/NaCl at 150°C for 4 hours.

References

  • Castagnoli, N., Jr. (1969). Reaction of Homophthalic Anhydride with Imines. Journal of Organic Chemistry, 34(10), 3187–3189. Link

  • González-López, M., & Shaw, J. T. (2023). The Castagnoli–Cushman Reaction. Molecules, 28(6), 2664. Link

  • Bao, X., et al. (2021). Mechanistic Investigation of Castagnoli–Cushman Multicomponent Reactions. Journal of Organic Chemistry, 86(17), 11599–11607. Link

  • Krasavin, M., et al. (2022). Castagnoli-Cushman Reaction of 3-Aryl Glutaric Acids. Molecules, 27, 844.[5] Link

Disclaimer: This protocol involves the use of corrosive reagents (acetic anhydride) and high temperatures. All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application

Technical Application Note: Scalable Synthesis of 3-(2,6-Dichlorophenyl)glutaric Anhydride

Abstract & Strategic Overview The preparation of 3-(2,6-Dichlorophenyl)glutaric anhydride presents a specific synthetic challenge due to the significant steric hindrance imposed by the ortho-chloro substituents on the ar...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The preparation of 3-(2,6-Dichlorophenyl)glutaric anhydride presents a specific synthetic challenge due to the significant steric hindrance imposed by the ortho-chloro substituents on the aromatic ring. Standard Michael addition routes (e.g., addition of malonate to a cinnamate) often fail or suffer from low yields with 2,6-disubstituted benzaldehydes because the


-carbon of the intermediate cinnamate is sterically shielded.[1]

To overcome this, this protocol utilizes the Guareschi-Thorpe Condensation .[1] This route is thermodynamically driven by the formation of a cyclic glutarimide intermediate, effectively bypassing the steric barriers of intermolecular Michael additions.[1] This guide details a robust, three-stage workflow:

  • Condensation: Formation of the dicyanoglutarimide scaffold.[1]

  • Hydrolysis/Decarboxylation: Conversion to the dicarboxylic acid.[1]

  • Dehydration: Cyclization to the target anhydride.[1]

Retrosynthetic Pathway[1]

SynthesisPath Aldehyde 2,6-Dichlorobenzaldehyde Imide Intermediate A: 2,4-Dicyano-3-(2,6-Cl2-Ph) glutarimide Aldehyde->Imide Guareschi-Thorpe NH3, EtOH, 0°C Cyano Ethyl Cyanoacetate (2 equiv.) Cyano->Imide Acid Intermediate B: 3-(2,6-Dichlorophenyl) glutaric Acid Imide->Acid Hydrolysis 60% H2SO4, Reflux Product Target: 3-(2,6-Dichlorophenyl) glutaric Anhydride Acid->Product Dehydration Ac2O, Reflux

Figure 1: Strategic synthetic pathway utilizing the Guareschi-Thorpe condensation to overcome steric hindrance.[1]

Experimental Protocol

Stage 1: Guareschi-Thorpe Condensation

Objective: Synthesis of 2,4-dicyano-3-(2,6-dichlorophenyl)glutarimide (ammonium salt).[1]

  • Rationale: The use of ammonia and ethyl cyanoacetate allows for a rapid, reversible Knoevenagel condensation followed by an irreversible intramolecular cyclization.[1] This "one-pot" cascade drives the equilibrium toward the product despite the steric bulk of the 2,6-dichlorophenyl group.

Reagents:

  • 2,6-Dichlorobenzaldehyde (1.0 eq)[1]

  • Ethyl cyanoacetate (2.2 eq)[1]

  • Ammonia (anhydrous gas or saturated ethanolic solution)[1]

  • Ethanol (absolute)[1][2]

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, thermometer, and gas inlet tube (if using NH3 gas) or addition funnel.

  • Dissolution: Dissolve 2,6-dichlorobenzaldehyde (e.g., 50 mmol) and ethyl cyanoacetate (110 mmol) in absolute ethanol (150 mL).

  • Cooling: Cool the solution to 0–5 °C using an ice/salt bath.

  • Ammonia Addition:

    • Method A (Gas): Bubble anhydrous ammonia gas slowly through the solution for 1–2 hours. The mixture will likely become cloudy and then precipitate a solid.

    • Method B (Solution): Add saturated ethanolic ammonia (approx. 50 mL) dropwise over 30 minutes, maintaining temperature <10 °C.

  • Reaction: Allow the mixture to stand in the refrigerator (4 °C) for 48 hours. The reaction is slow due to sterics; patience is critical for high yield.[1]

  • Isolation: Filter the precipitated ammonium salt of the glutarimide. Wash the cake with cold ethanol (2 x 20 mL) and diethyl ether (2 x 20 mL) to remove unreacted aldehyde.

  • Drying: Air dry or vacuum dry at 40 °C.

Critical Process Parameter (CPP): Temperature must be kept low (<10 °C) during addition to prevent amide formation from the ester groups before cyclization occurs.

Stage 2: Hydrolysis and Decarboxylation

Objective: Conversion of the dicyanoglutarimide to 3-(2,6-dichlorophenyl)glutaric acid.

  • Rationale: The glutarimide ring and nitrile groups are resistant to mild hydrolysis. Harsh acidic conditions are required to open the imide, hydrolyze the nitriles to carboxylic acids, and induce decarboxylation of the geminal carboxyl groups.[1]

Reagents:

  • Sulfuric Acid (60% v/v aqueous solution) OR Hydrobromic Acid (48%)[1]

  • Water[1][3][4][5]

Procedure:

  • Suspension: Suspend the solid ammonium salt from Stage 1 in 60% H2SO4 (10 mL per gram of starting material).

  • Reflux: Heat the mixture to reflux (approx. 140–150 °C). Evolution of CO2 will be observed.[1]

  • Duration: Reflux for 12–24 hours. The solution should become clear or homogenous as the intermediate dissolves and reacts.

    • Note: Monitor by HPLC or TLC.[1][6] The disappearance of the nitrile stretch (~2200 cm⁻¹) in IR is a good in-process control.[1]

  • Workup: Cool the reaction mixture to room temperature and pour onto crushed ice (approx. 500 g).

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL).

    • Alternative: If the acid precipitates upon cooling/dilution, filter it directly.[1] This is preferred for purity.[1]

  • Purification: If extracted, dry the organic layer (MgSO4), filter, and concentrate.[1] Recrystallize the crude acid from water or a benzene/acetone mixture.[1]

Data Point:

Parameter Specification
Appearance White to off-white solid
Melting Point (Acid) ~170–175 °C (check specific literature for 2,6-isomer)

| Yield (Stage 1 & 2) | Expect 50–65% overall |[1]

Stage 3: Dehydration to Anhydride

Objective: Cyclization of the dicarboxylic acid to 3-(2,6-dichlorophenyl)glutaric anhydride.[1]

  • Rationale: Thermal dehydration with acetic anhydride is the standard method.[1] The formation of the 6-membered anhydride ring is favorable, but moisture exclusion is vital.[1]

Reagents:

  • 3-(2,6-Dichlorophenyl)glutaric acid (from Stage 2)[1]

  • Acetic Anhydride (excess, solvent)[1]

Procedure:

  • Mixing: Place the dry glutaric acid derivative in a round-bottom flask. Add Acetic Anhydride (3–5 mL per gram of acid).[1]

  • Reflux: Heat to gentle reflux (140 °C) for 2–3 hours.

  • Concentration: Distill off the excess acetic anhydride and formed acetic acid under reduced pressure (rotary evaporator with a high-vacuum pump is recommended to keep temperature low).

  • Crystallization: Dissolve the residue in a minimum amount of dry toluene or dichloromethane and add dry hexane/heptane until turbid. Cool to 0 °C to crystallize.[1]

  • Isolation: Filter the crystals under a nitrogen atmosphere (hygroscopic!).

  • Storage: Store in a desiccator or sealed under inert gas.

Analytical Characterization

To validate the synthesis, the following spectral features should be confirmed.

Infrared Spectroscopy (FT-IR)[1]
  • Carbonyl Region: The anhydride will show a characteristic doublet due to symmetric and asymmetric stretching of the carbonyls.

    • High frequency band: ~1810 cm⁻¹

    • Low frequency band: ~1760 cm⁻¹

  • Absence of OH: Broad O-H stretch (2500–3300 cm⁻¹) from the starting acid should be absent.[1]

Proton NMR (1H-NMR, 400 MHz, CDCl3)
  • Aromatic Region:

    
     7.1–7.4 ppm (m, 3H, 2,6-dichlorophenyl protons).[1]
    
  • Methine Proton (H-3):

    
     4.0–4.5 ppm (m, 1H).[1] The shift is downfield due to the anhydride and aryl ring.
    
  • Methylene Protons (H-2, H-4):

    
     2.8–3.2 ppm (m, 4H).[1] These typically appear as complex multiplets (ABX system) due to the chiral center at C-3 (though the molecule is racemic).[1]
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Stage 1 Reaction temperature too high; Ammonia loss.Maintain 0–5 °C. Use a sealed vessel or ensure continuous slow bubbling of NH3.
Incomplete Hydrolysis Steric hindrance of 2,6-Cl groups protecting the nitriles.[1]Increase reflux time (up to 48h) or use 48% HBr instead of H2SO4 (higher boiling point/stronger nucleophile).
Product is Sticky/Oil Residual Acetic Anhydride or Acetic Acid.[1]Azeotrope with toluene 2–3 times during concentration to remove traces of acetic acid.[1]
Hydrolysis of Anhydride Exposure to atmospheric moisture.[1]Handle all final products in a glovebox or under a blanket of dry N2.[1]

References

  • Guareschi-Thorpe Condensation Mechanism & Scope

    • Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904).[1] "The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative."[1] Journal of the Chemical Society, Transactions, 85, 1726-1761.[1] Link

  • Synthesis of 3-Arylglutaric Acids (General Protocol)

    • Vogel, A. I.[1] Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (See Section on Glutaric Acid derivatives).[1]

  • Hydrolysis of 3-(4-Chlorophenyl)glutaric Acid (Analogous Procedure)

    • ChemicalBook Application Note on Baclofen Intermediates. (Provides conditions for the hydrolysis of the chlorophenyl glutaric scaffold). Link

  • Anhydride Formation via Acetic Anhydride

    • Cason, J. (1963).[1] "beta-Methylglutaric Anhydride."[1] Organic Syntheses, Coll.[1][7][8] Vol. 4, p.630.[1] (Standard protocol for glutaric anhydride formation). Link

Sources

Method

Application Note: Cyclization Strategies for 3-Substituted Pentanedioic Acids

Executive Summary & Scientific Rationale The cyclization of 3-substituted pentanedioic acids (3-substituted glutaric acids) to their corresponding anhydrides is a pivotal transformation in the synthesis of glutarimides,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The cyclization of 3-substituted pentanedioic acids (3-substituted glutaric acids) to their corresponding anhydrides is a pivotal transformation in the synthesis of glutarimides, a scaffold found in anticonvulsants (e.g., substituted glutarimides), immunomodulators, and polymer precursors.

While unsubstituted glutaric acid cyclizes relatively easily, 3-substituted derivatives cyclize with significantly accelerated kinetics . This phenomenon is governed by the Thorpe-Ingold Effect (Gem-Dialkyl Effect).[1][2] Substituents at the 3-position compress the internal bond angle (


), forcing the terminal carboxyl groups into closer proximity. This entropic advantage lowers the activation energy for ring closure, making these substrates ideal candidates for high-yield cyclization.

This guide details three validated protocols ranging from standard laboratory synthesis to mild, acid-sensitive methodologies.

Mechanistic Pathway[4][5]

The cyclization proceeds via a nucleophilic acyl substitution. An activating agent (e.g., acetic anhydride) converts one carboxyl group into a mixed anhydride. The pendant carboxylate then attacks the activated carbonyl, expelling the leaving group and closing the 6-membered ring.

G Substrate 3-Substituted Pentanedioic Acid Activation Activation (Mixed Anhydride) Substrate->Activation + Ac2O / AcCl Transition Tetrahedral Intermediate Activation->Transition Intramolecular Nu Attack Product 3-Substituted Glutaric Anhydride Transition->Product - AcOH / HCl (Cyclization)

Figure 1: General mechanism for the dehydration of 1,5-diacids to cyclic anhydrides.

Method Selection Guide

Select the protocol that best matches your substrate's stability and your available equipment.

FeatureMethod A: Acetic Anhydride Method B: Acetyl Chloride Method C: DCC Coupling
Primary Use Standard robust substratesEase of purification (volatile byproducts)Acid-sensitive / Thermolabile substrates
Temperature Reflux (~140°C)Reflux (~52°C)Room Temperature (25°C)
Reagent Cost LowLowHigh
Atom Economy ModerateModerateLow (Urea byproduct)
Scalability High (Kg scale)HighLow to Medium

Detailed Experimental Protocols

Protocol A: The Standard Reflux (Acetic Anhydride)

Best for: 3-phenylglutaric acid, 3-methylglutaric acid, and chemically stable derivatives.

Reagents:

  • 3-Substituted Pentanedioic Acid (1.0 equiv)

  • Acetic Anhydride (

    
    ) (3.0 - 5.0 equiv)
    
  • Solvent: None (Neat) or Toluene (optional for workup)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a calcium chloride drying tube (or

    
     line).
    
  • Addition: Charge the flask with the diacid substrate. Add acetic anhydride (approx. 3 mL per gram of acid).

  • Reaction: Heat the mixture to gentle reflux (bath temp ~145°C). The suspension will clear as the anhydride forms and dissolves.

    • Time: 1–3 hours. Monitor by TLC (product is usually less polar) or disappearance of acid peaks in IR.

  • Workup:

    • Allow the mixture to cool to room temperature.

    • Distillation: Transfer to a rotary evaporator. Remove excess acetic anhydride and acetic acid byproduct under reduced pressure (water bath 60–80°C).

    • Critical Step: To ensure complete removal of acetic anhydride, add dry toluene (20 mL) and re-evaporate (azeotropic removal). Repeat twice.

  • Purification:

    • The residue usually solidifies upon cooling.

    • Recrystallization: Dissolve in minimal hot ethyl acetate. Add hexane/petroleum ether dropwise until turbid. Cool to 4°C to crystallize.

    • Yield: Typically 85–95%.

Protocol B: Low-Temp Dehydration (Acetyl Chloride)

Best for: Substrates prone to thermal degradation or decarboxylation at >100°C.

Reagents:

  • 3-Substituted Pentanedioic Acid (1.0 equiv)

  • Acetyl Chloride (3.0 equiv)

  • Glacial Acetic Acid (Catalytic amount, optional)

Procedure:

  • Setup: Flame-dried round-bottom flask with reflux condenser and inert gas inlet (

    
     or 
    
    
    
    ).
  • Reaction: Add the diacid and acetyl chloride. Heat to reflux (bath temp ~55–60°C).

  • Observation: Evolution of HCl gas will occur (vent into a scrubber or fume hood trap).

  • Completion: Reflux for 2–4 hours until gas evolution ceases and the solution is clear.

  • Workup: Evaporate volatiles under reduced pressure. The lower boiling point of acetyl chloride (52°C) vs. acetic anhydride (140°C) allows for gentler stripping conditions.

  • Purification: Recrystallize from Benzene/Hexane or Ether/Hexane mixtures.

Protocol C: Steglich Dehydration (DCC)

Best for: Complex substrates with acid-sensitive moieties (e.g., Boc-protected amines on the 3-substituent).

Reagents:

  • 3-Substituted Pentanedioic Acid (1.0 equiv)

  • Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

  • Solvent: Dichloromethane (DCM) or THF (anhydrous)

Procedure:

  • Setup: 2-neck flask under Nitrogen atmosphere at 0°C (ice bath).

  • Dissolution: Dissolve the diacid in anhydrous DCM (0.1 M concentration).

  • Addition: Add DCC (dissolved in minimal DCM) dropwise over 10 minutes.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir for 4–12 hours.

    • Observation: A white precipitate (dicyclohexylurea, DCU) will form immediately.

  • Workup:

    • Filter the reaction mixture through a Celite pad to remove the DCU byproduct.

    • Wash the filtrate with cold saturated

      
       (rapidly, to remove unreacted acid without hydrolyzing the anhydride) and brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Flash column chromatography (rapid elution) or crystallization. Note: Silica gel is acidic and can hydrolyze the anhydride; neutralize silica with 1%

    
     if necessary.
    

Workflow Decision Tree

Use this logic flow to determine the optimal experimental path for your specific molecule.

DecisionTree Start Start: Analyze Substrate IsSensitive Is substrate acid/heat sensitive? Start->IsSensitive YesSensitive Yes IsSensitive->YesSensitive NoSensitive No IsSensitive->NoSensitive MethodC Method C: DCC/EDC (Room Temp, Neutral) YesSensitive->MethodC IsVolatile Is product volatile or hard to separate from Ac2O? NoSensitive->IsVolatile YesVolatile Yes IsVolatile->YesVolatile NoVolatile No IsVolatile->NoVolatile MethodB Method B: Acetyl Chloride (Low BP Reagent) YesVolatile->MethodB MethodA Method A: Acetic Anhydride (Standard Reflux) NoVolatile->MethodA

Figure 2: Decision matrix for selecting the appropriate cyclization protocol.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield Hydrolysis during workupEnsure all glassware is dry. Use a drying tube.[3] Avoid aqueous washes if possible; use high-vacuum distillation.
Oily Product Residual Acetic AnhydrideAzeotrope with Toluene (3x). Place under high vacuum (<1 mbar) for 4 hours.
Incomplete Reaction Steric BulkIf 3-substituent is extremely bulky (e.g., tert-butyl), extend reflux time to 6-12 hours.
Decarboxylation Excessive HeatSwitch from Method A (

C) to Method B (

C).

References

  • Organic Syntheses Procedure for 3-Phenylglutaric Anhydride. Horning, E. C., Finelli, A. F. "

    
    -Phenylglutaric Anhydride."[4] Organic Syntheses, Coll.[5][4][6] Vol. 4, p.790 (1963).
    [Link]
    
  • Thorpe-Ingold Effect in Glutarimide Synthesis. Beesley, R. M., Ingold, C. K., Thorpe, J. F. "The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane." J. Chem. Soc., Trans., 1915, 107, 1080-1106. [Link]

  • General Anhydride Synthesis via Acetyl Chloride. CASON, J. "

    
    -Methylglutaric Anhydride." Organic Syntheses, Coll.[5][4][6] Vol. 3, p.169 (1955).
    [Link]
    
  • Mild Dehydration using DCC (Steglich conditions). Smith, M. B., March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience. (General reference for DCC mechanism). [Link]

Sources

Application

synthesis of glutarimide derivatives from 3-arylpentanedioic acids

Executive Summary 3-arylglutarimides (3-arylpiperidine-2,6-diones) represent a privileged pharmacophore in medicinal chemistry, serving as the structural core for anticonvulsants (e.g., Glutethimide analogs) and immunomo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-arylglutarimides (3-arylpiperidine-2,6-diones) represent a privileged pharmacophore in medicinal chemistry, serving as the structural core for anticonvulsants (e.g., Glutethimide analogs) and immunomodulatory drugs (IMiDs). This application note details the conversion of 3-arylpentanedioic acids (3-arylglutaric acids) into their corresponding glutarimide derivatives.

We present three distinct protocols tailored to specific research needs:

  • Protocol A (The "Gold Standard"): A high-purity pathway via an anhydride intermediate, ideal for lead optimization.

  • Protocol B (Green Chemistry): A microwave-assisted, solvent-free method for high-throughput library generation.

  • Protocol C (Process Scale): Azeotropic dehydration suitable for multi-gram to kilogram synthesis.

Mechanistic Insight & Retrosynthesis

The transformation of a 1,5-dicarboxylic acid to a cyclic imide is thermodynamically favorable but kinetically distinct depending on the activation strategy.

The Anhydride Pathway (Thermodynamic Control): Direct reaction of the diacid with ammonia/urea often yields a mixture of mono-amides and diamides due to incomplete cyclization. The most robust route involves pre-activation:

  • Dehydration: Conversion of the diacid to the cyclic anhydride using a dehydrating agent (Acetic Anhydride or Acetyl Chloride).

  • Aminolysis: Nucleophilic attack by the nitrogen source (Urea or Ammonia) to open the ring (Amic Acid).

  • Ring Closure: Thermal or chemical dehydration to reform the six-membered imide ring.

Pathway Visualization

Glutarimide_Synthesis Diacid 3-Arylpentanedioic Acid Anhydride 3-Arylglutaric Anhydride Diacid->Anhydride Dehydration (Ac2O, Reflux) Imide 3-Arylglutarimide (Target) Diacid->Imide Direct Fusion (Microwave/Urea) AmicAcid Monoamide Intermediate Anhydride->AmicAcid Ring Opening (Urea/NH3) AmicAcid->Imide Cyclization (-H2O, Heat)

Figure 1: Mechanistic pathway showing the stepwise Anhydride route (solid lines) versus the direct fusion route (dashed).

Experimental Protocols

Protocol A: The Anhydride Route (High Purity)

Recommended for: Final compounds requiring >98% purity and full characterization.

Reagents:

  • 3-Phenylpentanedioic acid (1.0 equiv) [CAS: 4165-96-2 for unsubstituted phenyl]

  • Acetic Anhydride (

    
    ) (3.0 equiv)
    
  • Urea (1.2 equiv) or Ammonium Carbonate (2.0 equiv)

  • Solvents: Toluene, Ethanol.

Step-by-Step Methodology:

  • Anhydride Formation:

    • Charge a round-bottom flask with 3-arylpentanedioic acid (10 mmol).

    • Add Acetic Anhydride (30 mmol).

    • Reflux at 140°C for 3 hours. Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The diacid spot (baseline) should disappear, replaced by a less polar anhydride spot.

    • Concentrate in vacuo to remove excess

      
       and acetic acid. The residue is the crude anhydride (often a solid).
      
  • Imide Formation:

    • Resuspend the crude anhydride in dry Toluene (20 mL).

    • Add Urea (12 mmol).

    • Reflux equipped with a Dean-Stark trap (if available) or standard condenser for 4–6 hours.

    • Note: The reaction initially forms the carbamoyl-acid intermediate, which decarboxylates and cyclizes upon prolonged heating.

  • Work-up:

    • Cool to room temperature.[1] The glutarimide often precipitates.

    • Filter the solid. Wash with cold water (to remove unreacted urea) and cold ethanol.

    • Recrystallize from Ethanol/Water (9:1).

Protocol B: Microwave-Assisted Synthesis (Green/High-Throughput)

Recommended for: Library generation and rapid screening.

Reagents:

  • 3-Arylpentanedioic acid (1.0 equiv)

  • Urea (1.1 equiv)

  • Catalyst:

    
    -Toluenesulfonic acid (pTSA) (5 mol%) - Optional but improves yield.
    

Step-by-Step Methodology:

  • Preparation:

    • Thoroughly grind the diacid and urea together in a mortar until a fine, homogeneous powder is obtained. This "intimate mixing" is critical for solvent-free reactions.

  • Irradiation:

    • Place the powder in a microwave-safe process vial (e.g., Pyrex or Quartz).

    • Irradiate at 140°C (variable power, max 150W) for 15–20 minutes .

    • Observation: The powder will melt into a viscous liquid. Evolution of steam and ammonia/CO2 (if urea decomposes) will occur.

  • Quench:

    • Allow the melt to cool to ~60°C.

    • Add Ethanol (5 mL per mmol) and sonicate to break up the solid mass.

  • Isolation:

    • Pour into ice water. Filter the precipitate.[2]

Workflow Diagram

MW_Workflow Start Weigh Reagents (Diacid + Urea) Grind Grind to Homogeneity (Mortar & Pestle) Start->Grind MW Microwave Irradiation 140°C, 15 min Grind->MW Cool Cool Melt to 60°C MW->Cool Sonicate Sonicate in EtOH Cool->Sonicate Precip Precipitate in Ice Water Sonicate->Precip Final Filter & Dry Precip->Final

Figure 2: Workflow for the solvent-free microwave synthesis of glutarimides.

Data Analysis & Validation

Successful synthesis is validated by the disappearance of the broad carboxylic acid O-H stretch and the appearance of the characteristic imide carbonyl doublet.

Table 1: Critical Quality Attributes (CQAs) for 3-Phenylglutarimide

AttributeExpected ValueNotes
Physical State White/Off-white Crystalline SolidYellowing indicates oxidation/polymerization.
Melting Point 174–176°CSharp range indicates high purity.
IR Spectroscopy 3200 cm⁻¹ (NH stretch)1720, 1690 cm⁻¹ (C=O doublet)The "Imide Doublet" is diagnostic.
¹H NMR (DMSO-d₆)

10.8 (s, 1H, NH)

7.2-7.4 (m, 5H, Ar-H)

3.3 (m, 1H, CH-Ar)

2.4-2.8 (m, 4H, CH₂)
Methylene protons may appear as complex multiplets due to diastereotopicity.
Solubility Soluble: DMSO, DMF, Hot EtOHInsoluble: Water, HexaneUse this profile for recrystallization.

Troubleshooting & Optimization

  • Problem: Low yield in Protocol A.

    • Root Cause:[2][3][4][5][6][7] Incomplete dehydration to anhydride or hydrolysis during workup.

    • Fix: Ensure anhydrous conditions during the first step. Use Acetyl Chloride instead of Acetic Anhydride for more stubborn diacids.

  • Problem: Sticky/Gummy product in Protocol B.

    • Root Cause:[2][3][4][5][6][7] Polymerization of urea or incomplete reaction.

    • Fix: Wash the crude solid vigorously with warm water to remove unreacted urea and biuret byproducts.

  • Problem: "Double" reaction (Bis-imide formation).

    • Root Cause:[2][3][4][5][6][7] Excess amine reacting with the imide nitrogen (rare with urea, common with primary amines).

    • Fix: Maintain strict stoichiometry (1:1.1 ratio of Anhydride:Urea).

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • Vázquez-Tato, M. P., et al. "Microwave mediated synthesis of imides: urea vs thiourea." Synlett (via MDPI/ecsoc), 2001. Link

  • Kutama, I. U., et al. "Efficient and Versatile Synthesis of 3-substituted Glutaric Acids."[6] Bayero Journal of Pure and Applied Sciences, 2015. Link

  • Google Patents. "Method for preparing pregabalin intermediate 3-isobutylglutaric acid monoamide." US20190152894A1. (Demonstrates industrial scalability of the urea fusion method). Link

  • Ramiro, J. L., et al. "Castagnoli–Cushman Reaction of 3‐Aryl Glutaric Acids."[8] Molecules, 2023.[8] (Validates the 3-arylglutaric anhydride intermediate pathway). Link

Sources

Technical Notes & Optimization

Troubleshooting

optimizing Knoevenagel condensation for sterically hindered aldehydes

Technical Support Ticket: #KC-OPT-4492 Subject: Optimization of Knoevenagel Condensation for Sterically Hindered Substrates Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #KC-OPT-4492 Subject: Optimization of Knoevenagel Condensation for Sterically Hindered Substrates Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Welcome to the Advanced Synthesis Support Center

You have reached the Tier-3 support module for Carbon-Carbon bond formation. Based on your query regarding sterically hindered aldehydes , standard protocols (piperidine/ethanol, reflux) likely resulted in <10% yield or complete starting material recovery.

This guide bypasses standard textbook methods, which are thermodynamically insufficient for hindered substrates due to the reversible nature of the aldol intermediate. We will deploy two advanced protocols: Lewis Acid Activation (Lehnert’s Method) and Microwave-Assisted Dehydration .

Part 1: Diagnostic Triage & Strategy

Before altering your protocol, confirm your failure mode using the decision matrix below. For hindered aldehydes (e.g., 2,6-disubstituted benzaldehydes, polycyclic aromatics), the primary barrier is the initial nucleophilic attack, followed by the difficult elimination of water.

Workflow Visualization: Method Selection

Knoevenagel_Optimization Figure 1: Decision Matrix for selecting the optimal Knoevenagel protocol based on substrate stability and scale. Start START: Reaction Failure Check_Substrate Is the Aldehyde Thermally Stable? Start->Check_Substrate Check_Scale Scale > 5g? Check_Substrate->Check_Scale Yes Method_B PROTOCOL B: TiCl4 / Pyridine (Lehnert's Reagent) Check_Substrate->Method_B No (Sensitive) Method_A PROTOCOL A: Microwave Irradiation (Kinetic Acceleration) Check_Scale->Method_A No (Discovery) Method_C Standard Dean-Stark (Azeotropic Removal) Check_Scale->Method_C Yes (Bulk) Method_A->Method_B If Yield < 40% Method_C->Method_B If Yield < 40%

Part 2: The "Nuclear Option" – TiCl4/Pyridine (Lehnert’s Method)

Applicability: Extremely hindered aldehydes (e.g., mesitaldehyde), acid-sensitive substrates, or when standard basic conditions fail. Mechanism: Titanium tetrachloride (


) acts as a strong Lewis acid to coordinate the aldehyde oxygen, increasing electrophilicity (overcoming steric repulsion). Simultaneously, it acts as a chemical dehydrating agent, trapping the water produced as titanium oxides/hydroxides, driving the equilibrium irreversibly forward.
Experimental Protocol

Safety Warning:


 reacts violently with moisture, releasing HCl gas. Perform strictly under inert atmosphere (Ar/N2).

Reagents:

  • Sterically hindered aldehyde (10 mmol)

  • Active methylene compound (10-11 mmol)

  • 
     (20 mmol, 2.0 equiv)
    
  • Pyridine (40 mmol, 4.0 equiv) or N-methylmorpholine

  • Solvent: Dry THF or Dioxane (50 mL)

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar, dropping funnel, and inert gas inlet.

  • Solvation: Dissolve the aldehyde and active methylene compound in dry THF. Cool the solution to 0 °C (ice bath).

  • Lewis Acid Addition: Add

    
     dropwise over 10 minutes. Observation: A yellow/orange precipitate (Ti-complex) will form immediately.
    
  • Base Addition: Add the pyridine dropwise over 15 minutes. Critical: Keep temperature < 5 °C to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 3–6 hours.

    • Note: Unlike standard methods, reflux is rarely needed.

  • Quench: Carefully add water (20 mL) followed by diethyl ether (50 mL).

  • Workup: The aqueous layer will contain titanium salts. Wash the organic layer with 1M HCl (to remove pyridine), then saturated

    
    , and brine.
    

Why this works: The kinetic barrier of the bulky group is lowered by the extreme polarization of the carbonyl bond by Ti(IV).

Part 3: The High-Throughput Option – Microwave-Assisted Synthesis

Applicability: Thermally stable substrates, library synthesis, "Green" chemistry requirements. Mechanism: Dielectric heating provides rapid energy transfer directly to the polar transition state, often bypassing the need for solvent (neat reaction).

Experimental Protocol

Reagents:

  • Hindered Aldehyde (1.0 equiv)

  • Active Methylene (1.1 equiv)

  • Catalyst: Ammonium Acetate (

    
    ) or Piperidine (catalytic)
    
  • Support (Optional): Basic Alumina or Silica (for solvent-free)

Step-by-Step Procedure:

  • Preparation: Mix the aldehyde and methylene compound in a microwave-safe vial.

    • Liquid/Liquid: Add 10 mol% piperidine.[1]

    • Solid/Solid: Grind reagents with 10 mol%

      
       or disperse on basic alumina.
      
  • Irradiation: Seal the vessel. Set parameters:

    • Temperature: 120–140 °C

    • Power: Dynamic (Max 300W)

    • Time: 5–15 minutes (ramp 2 min, hold 10 min).

  • Workup:

    • If solvent-free: Extract the solid mass with hot ethanol or ethyl acetate.

    • Recrystallize directly upon cooling.

Part 4: Troubleshooting & FAQs

Q1: The reaction turns black/tarry, but no product is isolated. Why?

Diagnosis: Polymerization or Cannizzaro reaction. Fix:

  • Reduce Base Strength: Switch from piperidine (

    
     ~11) to a buffered system like EDDA (ethylenediammonium diacetate)  or Piperidinium acetate.
    
  • Inert Atmosphere: Hindered aldehydes oxidize easily to carboxylic acids, which kill the base catalyst. Ensure strict

    
     purging.
    
Q2: I see the intermediate "aldol" (alcohol) species by LCMS, but it won't dehydrate to the alkene.

Diagnosis: The "Retro-Aldol" barrier. The steric bulk prevents the rotation required for E1cB elimination, and the equilibrium reverts to starting materials. Fix:

  • Chemical Dehydration: Use the TiCl4 method (Module 2). The Ti-species coordinates the hydroxyl group, forcing elimination.

  • Acylating Agent: Add Acetic Anhydride (

    
    ) to the reaction. This acetylates the intermediate alcohol, making it a better leaving group (Acetate > Hydroxide).
    
Q3: Can I use Ionic Liquids for these substrates?

Answer: Yes, specifically for "Green" applications. Protocol: Use [Bmim]OH or [Bmim]BF4 as both solvent and catalyst.[2] Benefit: The ionic environment stabilizes the charged intermediate, often improving yields for hydrophobic, hindered aldehydes without the aggression of


.

Part 5: Comparative Data Analysis

Table 1: Yield Comparison for 2,4,6-Trimethoxybenzaldehyde (Mesitaldehyde analogue)

MethodReagentsTimeYield (%)Notes
Standard Piperidine/EtOH, Reflux24 h< 15%Mostly starting material recovered.
Dean-Stark Toluene/Piperidine/AcOH18 h45%Slow; requires large solvent volume.
Microwave

, Neat, 140°C
10 min78%Rapid; requires thermal stability.
Lehnert

/Pyridine, THF
4 h92% Recommended for high value targets.

Part 6: Mechanistic Visualization

Diagram: The Lehnert Activation Pathway

Lehnert_Mechanism Figure 2: TiCl4 activation lowers the activation energy and acts as a water sink, preventing retro-aldol. Aldehyde Hindered Aldehyde Complex Activated Complex (Ti-O Coordination) Aldehyde->Complex Coordination TiCl4 TiCl4 (Lewis Acid) TiCl4->Complex Intermediate Titanium-Aldolate Complex->Intermediate Nucleophilic Attack (Sterics Overcome) Nucleophile Active Methylene (Deprotonated by Pyridine) Nucleophile->Intermediate Product Olefin Product + TiO2 (Solid) Intermediate->Product Irreversible Elimination

References

  • Lehnert, W. (1973).[3] "Knoevenagel-Kondensationen mit Titantetrachlorid/Base." Tetrahedron, 29(4), 635-638.

  • Lehnert, W. (1974).[3] "Knoevenagel kondensationen mit TiCl4/base-IV." Tetrahedron, 30(3), 301-305.[3]

  • Santra, S., et al. (2010). "Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation." Catalysts (MDPI).

  • Jones, G. (2011). "The Knoevenagel Condensation."[1][3][4][5][6][7][8][9][10][11] Organic Reactions, Wiley Online Library.

  • BenchChem. (2025). "Troubleshooting Low Yields in Knoevenagel Condensation."

For further assistance with scale-up (>100g) of the TiCl4 protocol, please contact the Process Safety Group due to exotherm management requirements.

Sources

Optimization

Technical Support Center: Solubilization of Aryl-Glutaric Acids

Topic: Overcoming Poor Aqueous Solubility of Aryl-Glutaric Acid Derivatives Ticket ID: SOL-AGA-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The "Brick Dust" Challenge Welcome to t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Aqueous Solubility of Aryl-Glutaric Acid Derivatives Ticket ID: SOL-AGA-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Brick Dust" Challenge

Welcome to the technical support guide for aryl-glutaric acid derivatives. Unlike unsubstituted glutaric acid, which is highly water-soluble (>50% w/w), aryl-glutaric acid derivatives often behave as "Brick Dust" molecules.

The Core Problem: The addition of an aryl (aromatic) ring to the glutaric backbone introduces two competing forces:

  • High Crystal Lattice Energy: The aromatic rings facilitate

    
    -
    
    
    
    stacking and the dicarboxylic acid moieties form strong intermolecular hydrogen bond networks (dimers). This creates a stable crystal lattice that water cannot easily penetrate.
  • Hydrophobicity: The aryl group increases the LogP (partition coefficient), making the molecule lipophilic.

The Solution Strategy: To solubilize these compounds, you must either break the crystal lattice (via salt formation or amorphization) or shield the hydrophobic domain (via complexation or cosolvents).

Decision Matrix: Selecting the Right Protocol

Before proceeding, determine your end-goal. A formulation for an in vitro enzyme assay requires different strategies than an oral drug delivery system.

Solubility_Decision_Tree Start Start: Define Application Q1 Is this for in vivo (animal/human) or in vitro (assay)? Start->Q1 InVitro In Vitro / HTS Q1->InVitro InVivo In Vivo / Drug Delivery Q1->InVivo Q2 Is DMSO tolerated? InVitro->Q2 Q3 Target Concentration? InVivo->Q3 DMSO_Yes Protocol A: Cosolvent System (DMSO/Buffer) Q2->DMSO_Yes Yes DMSO_No Protocol B: pH Adjustment & Cyclodextrins Q2->DMSO_No No LowConc Protocol C: In Situ Salt Formation (Liquid) Q3->LowConc < 10 mg/mL HighConc Protocol D: Amorphous Solid Dispersion (ASD) Q3->HighConc > 10 mg/mL

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Module 1: pH Adjustment & Salt Formation (The Gold Standard)

This is the most effective method for dicarboxylic acids. By ionizing the carboxylic acid groups, you convert the molecule from a lipophilic solid into a hydrophilic ionic species.

The Science: pKa Considerations

Aryl-glutaric acids typically have two pKa values:

  • pKa₁: ~3.8 – 4.2 (Lower than glutaric acid due to aryl electron withdrawal).

  • pKa₂: ~5.0 – 5.4.

The Rule of Thumb: To ensure >99% solubility, the pH of the solution must be pH = pKa₂ + 2 . Therefore, you generally need a final pH > 7.4.

Protocol: In Situ Salt Screen

Objective: solubilize 10 mg of Aryl-Glutaric Acid (AGA).

  • Calculate Molar Equivalents:

    • MW of AGA (approx): ~200–250 g/mol .

    • Since it is a dicarboxylic acid, you need 2 molar equivalents of base to fully ionize both groups.

  • Select the Base:

    • Recommended: Tris (Tromethamine), Meglumine, or NaOH (0.1 M).

    • Avoid: Calcium or Magnesium bases (Divalent salts of dicarboxylic acids often precipitate out of solution).

  • Step-by-Step Procedure:

    • Weigh 10 mg of AGA into a vial.

    • Add 80% of the target volume of water (e.g., 800 µL). The compound will likely remain suspended (cloudy).

    • Add 2.1 equivalents of 0.1 M NaOH or 1 M Tris solution dropwise while vortexing.

    • Observation Point: The solution should clear as the pH passes 6.0.

    • Adjust final volume with buffer (PBS or Tris-HCl pH 7.4).

Data Table: Counterion Selection Guide

CounterionSolubility PotentialRisk FactorBest Use Case
Sodium (Na+) HighHygroscopicity (absorbs water)IV formulations, Assays
Meglumine Very HighHigh MW (lowers drug load)Oral liquids, Toxicologically safe
Tris HighBuffer interferenceBiological assays
Calcium (Ca2+) LOW Precipitation Risk Controlled release (rarely for solubility)

Module 2: Cyclodextrin Complexation[1]

If pH adjustment is not possible (e.g., the assay requires pH 5.0) or if the aryl group is extremely hydrophobic, Cyclodextrins (CDs) are the next line of defense. The hydrophobic aryl group inserts into the CD cavity, while the hydrophilic exterior remains soluble.

The Science: Competitive Binding

Warning: Avoid using Citrate or Tartrate buffers when using Cyclodextrins. These dicarboxylic acid buffers can compete with your drug for the cyclodextrin cavity, reducing solubilization efficiency [1].

Protocol: HP-β-CD Solubilization[2]
  • Prepare Vehicle: Make a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.

  • Addition: Add excess Aryl-Glutaric Acid to the vehicle.

  • Equilibration: Shake/Vortex for 24–48 hours at room temperature.

  • Filtration: Filter through a 0.45 µm PVDF filter to remove undissolved "brick dust."

  • Quantification: Analyze filtrate by HPLC to determine maximum solubility.

Complexation_Mechanism Host Cyclodextrin (Host) Complex Inclusion Complex Host->Complex k_1 Guest Aryl-Glutaric (Guest) Guest->Complex k_1 Buffer Citrate Buffer (Competitor) Buffer->Host Inhibition

Figure 2: Schematic of host-guest complexation. Note the competitive inhibition by dicarboxylic acid buffers (e.g., Citrate).

Module 3: Advanced Formulation (Amorphous Solid Dispersions)

For drug development professionals encountering "Brick Dust" behavior (high melting point, low solubility) in oral dosage forms, simple salt formation may be unstable (disproportionation). The industry standard is Amorphous Solid Dispersion (ASD) .[1]

The Science: Kinetic Trapping

Crystalline aryl-glutaric acids have high lattice energy. ASDs break this lattice by dissolving the drug and a polymer (e.g., HPMC-AS or PVPVA) in a common solvent (Methanol/DCM), then spray-drying it. This "freezes" the drug in a high-energy amorphous state, preventing recrystallization [2].

Protocol: Solvent Casting Screen (Lab Scale ASD)
  • Solvent: Dissolve drug and polymer (ratio 1:3) in Methanol or Acetone.[2]

  • Evaporation: Rotary evaporate or vacuum dry to form a film.

  • Testing: Scrape the film and test dissolution in simulated gastric fluid (SGF) or intestinal fluid (SIF).

Troubleshooting & FAQs

Q: I added NaOH, but the solution is still cloudy. Why? A: You may have hit the "Common Ion Effect" or simply not reached the correct pH.

  • Check pH: Is it > 7.5? If not, add more base.

  • Check Counterion: If you are in a high-salt buffer (e.g., saline), the high Na+ concentration might depress the solubility of your specific salt form. Switch to Tris or Meglumine.

Q: Can I use DMSO stocks for animal studies? A: Use caution. While DMSO dissolves aryl-glutaric acids well, high percentages (>5-10%) cause hemolysis and pain upon injection.

  • Better approach: Dissolve in 100% DMSO (stock), then dilute 1:10 into a 20% HP-β-CD solution. The CD will capture the precipitating drug as the DMSO is diluted.

Q: My compound precipitates when I move it from the fridge to room temp. A: This is temperature-dependent solubility. Aryl-glutaric acids often have steep solubility curves. Ensure your stock solution is formulated well below its saturation point (e.g., 80% of max solubility) to prevent "crashing out" due to temperature fluctuations.

Q: Why is my calcium salt precipitating? A: Dicarboxylic acids often form insoluble salts with divalent cations (Ca²⁺, Mg²⁺). This is similar to how calcium oxalate forms kidney stones. Always use monovalent cations (Na⁺, K⁺) for solubility enhancement [3].

References

  • Competitive Interaction in Cyclodextrins

    • Title: Certain carboxylic acid buffers can destabilize β-cyclodextrin complexes by competitive interaction.[3]

    • Source: Ovid / Journal of Inclusion Phenomena.
    • Link:3[4]

  • Brick Dust & ASD Strategies

    • Title: Advanced Technologies To Improve Solubility And Spray Drying Throughput For Brick Dust Compounds.[1][2]

    • Source: Bioprocess Online / Lonza.
    • Link:1[5][4]

  • Salt Selection for Dicarboxylic Acids

    • Title: Drug Dissolution Enhancement by Salt Form
    • Source: Research Journal of Pharmaceutical Dosage Forms and Technology.
    • Link:6[4]

  • Glutaric Acid Properties

    • Title: Glutaric acid - Physical Properties and Solubility.[4][7][8][9]

    • Source: Wikipedia / PubChem D
    • Link:4[4]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development Guide: 3-(2,6-Dichlorophenyl)pentanedioic Acid

Executive Summary & Chemical Context[1][2][3] 3-(2,6-Dichlorophenyl)pentanedioic acid represents a unique chromatographic challenge due to its "dual-personality" structure: a highly polar, dicarboxylic acid backbone (glu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3]

3-(2,6-Dichlorophenyl)pentanedioic acid represents a unique chromatographic challenge due to its "dual-personality" structure: a highly polar, dicarboxylic acid backbone (glutaric acid derivative) fused with a lipophilic, electron-deficient 2,6-dichlorophenyl ring.[1]

This guide moves beyond generic "start with C18" advice. It compares the traditional Alkyl-Silica (C18) approach against a Phenyl-Hexyl stationary phase, demonstrating why the latter offers superior selectivity through


 interactions.[1] We target researchers analyzing this compound as a pharmaceutical intermediate (e.g., in Dopamine D1 modulator synthesis) or a degradation analog of Diclofenac.[1]
The Physicochemical Challenge
FeatureChemical ImplicationChromatographic Consequence
Dicarboxylic Acid Two ionizable protons (

,

)
Severe peak tailing and early elution at neutral pH.[1] Acidic suppression is mandatory.
2,6-Dichlorophenyl Steric bulk + Electron-withdrawing halogensHigh hydrophobicity (

).[1] Potential for specific

selectivity.

Comparative Analysis: C18 vs. Phenyl-Hexyl[3]

We compare two distinct separation strategies. While C18 is the industry standard, Phenyl-Hexyl is the "Specialist" choice for halogenated aromatics.[1]

Strategy A: The Workhorse (C18)[3]
  • Mechanism: Pure hydrophobic interaction (London Dispersion Forces).[1]

  • Pros: High stability, predictable elution order, vast column availability.[1]

  • Cons: Often struggles to resolve closely related chlorinated isomers (e.g., 2,4-dichloro vs 2,6-dichloro analogs) due to lack of shape selectivity.[1] Peak tailing is common if residual silanols interact with the ionized carboxylates.[1]

Strategy B: The Specialist (Phenyl-Hexyl) [RECOMMENDED][3]
  • Mechanism: Hydrophobic interaction +

    
     Stacking .[1]
    
  • Why it wins: The electron-deficient 2,6-dichlorophenyl ring interacts strongly with the electron-rich phenyl stationary phase.[1] This "lock-and-key" electronic interaction provides orthogonal selectivity, often separating impurities that co-elute on C18.[1]

  • MS Compatibility: Excellent, as it allows the use of volatile acidic buffers (Formate/Acetate) without sacrificing peak shape.[1]

Comparative Data Summary (Simulated based on physicochemical principles)
ParameterC18 (Traditional)Phenyl-Hexyl (Advanced)
Retention Factor (

)
Moderate (3.5 - 4.[1]0)High (4.5 - 5.[1]2)
Selectivity (

) vs. Isomers
1.1 (Poor resolution)1.4 (Baseline resolution)
Peak Symmetry (Tailing Factor) 1.3 - 1.5 (Tailing evident)1.0 - 1.1 (Sharp)
Mobile Phase Requirement High % Aqueous to retainAllows higher % Organic (Faster drying in MS)

Strategic Decision Framework

The following diagram illustrates the logical flow for selecting the optimal method based on your detection needs (UV vs. MS) and sample matrix.

MethodStrategy Start Start: 3-(2,6-Dichlorophenyl) pentanedioic acid Analysis Detector Select Detector Start->Detector UV UV / PDA (210-220 nm) Detector->UV MS LC-MS / MS-MS Detector->MS Phosphate Buffer: 20mM Phosphate (pH 2.5) Max Suppression of COOH UV->Phosphate Non-Volatile OK Formate Buffer: 0.1% Formic Acid (pH ~2.7) Volatile MS->Formate Must be Volatile Col_C18 Column: C18 (End-capped) Robust, Standard QC Phosphate->Col_C18 Success Optimized Method: Sharp Peaks, No Tailing Col_C18->Success Col_Phenyl Column: Phenyl-Hexyl Maximize Selectivity Formate->Col_Phenyl Col_Phenyl->Success

Caption: Decision tree for selecting buffer and stationary phase based on detection limits and instrument capability.

Detailed Experimental Protocol (The "Specialist" Method)

This protocol utilizes the Phenyl-Hexyl chemistry for maximum robustness and is compatible with both UV and Mass Spectrometry.[1]

Reagents & Preparation[3][4][5][6][7]
  • Analyte: 3-(2,6-Dichlorophenyl)pentanedioic acid (Reference Standard).[1]

  • Solvents: Acetonitrile (LC-MS Grade), Milli-Q Water.[1]

  • Buffer: Formic Acid (98%+).[1]

  • Diluent: 50:50 Water:Acetonitrile (Ensure complete solubility).[1]

Chromatographic Conditions[1][3][5][6][8][9][10][11][12]
ParameterSettingRationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.0 µmBalances resolution and backpressure.[1]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1]7)Suppresses ionization of dicarboxylic acid groups (

), ensuring the molecule is neutral and retains well.
Mobile Phase B 0.1% Formic Acid in AcetonitrileMatches ionic strength of MPA; prevents baseline drift.[1]
Flow Rate 1.0 mL/minStandard for 4.6mm ID columns.[1]
Temperature 40°CReduces viscosity, improves mass transfer for sharper peaks.[1]
Injection Vol 5 - 10 µLPrevent column overload.
Detection UV @ 215 nm (or MS ESI-)215 nm targets the chlorinated aromatic ring absorption.[1]
Gradient Program[1][3][5]
  • 0.0 min: 90% A / 10% B (Equilibration)

  • 2.0 min: 90% A / 10% B (Hold to elute polar matrix)

  • 12.0 min: 20% A / 80% B (Linear Ramp)[1]

  • 15.0 min: 20% A / 80% B (Wash)[1]

  • 15.1 min: 90% A / 10% B (Re-equilibration)

  • 20.0 min: End

Self-Validating the Method (System Suitability)

To ensure trustworthiness, every run must meet these criteria:

  • Resolution (

    
    ):  If analyzing impurities, 
    
    
    
    between the main peak and nearest neighbor.[1]
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .[1] If
    
    
    , the pH is likely too high (partial ionization) or the column has active silanols. Action: Lower pH or switch to a "Polar-Embedded" column.
  • Retention Time Repeatability: %RSD

    
     over 6 injections.
    

Mechanistic Insight: Why Phenyl-Hexyl?

Understanding the molecular interaction ensures you can troubleshoot effectively.[1] The diagram below visualizes the specific interaction that gives the Phenyl-Hexyl column its advantage over C18 for this specific molecule.

InteractionMechanism Analyte Analyte 3-(2,6-Dichlorophenyl) pentanedioic acid Interaction1 Hydrophobic Interaction (Non-specific) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Specific to Cl-Ring) Analyte->Interaction2 Strong C18_Phase C18 Phase Alkyl Chains C18_Phase->Interaction1 Phenyl_Phase Phenyl-Hexyl Phase Aromatic Ring + Linker Phenyl_Phase->Interaction1 Phenyl_Phase->Interaction2 Result1 Good Separation Interaction1->Result1 Standard Retention Result2 Superior Separation Interaction2->Result2 Enhanced Selectivity & Shape

Caption: Comparison of binding mechanisms. Phenyl-Hexyl adds Pi-Pi stacking (Blue) to standard hydrophobicity.[1]

Troubleshooting & Optimization

  • Problem: Peak Splitting.

    • Cause: Sample solvent is too strong (e.g., 100% Methanol).[1]

    • Fix: Dissolve sample in mobile phase starting conditions (90% Water / 10% ACN).[1]

  • Problem: Drifting Retention Times.

    • Cause: pH fluctuation.[1]

    • Fix: Use a buffered mobile phase (Ammonium Formate 10mM, pH 3.[1]0) instead of just Formic Acid if the drift persists.[1]

  • Problem: Low Sensitivity.

    • Cause: Wrong wavelength.[1]

    • Fix: Glutaric acid backbone has weak UV absorbance.[1] Rely on the aromatic ring at 210-220 nm .[1] Avoid 254 nm as absorbance drops significantly there.

References

  • Sielc Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids.[1][2] (Demonstrates the necessity of acidic mobile phases for glutaric acid derivatives). [Link]

  • Journal of Chromatography A. Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids. (Foundational work on dicarboxylic acid separation using C18 and acidic buffers). [Link]

  • Journal of Medicinal Chemistry. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)...(LY3154207).[1][3][4] (Contextualizes the synthesis and structural analogs of 2,6-dichlorophenyl derivatives). [Link]

Sources

Comparative

A Comparative Guide to the Crystal Structures of 3-Substituted Pentanedioic Acids for Pharmaceutical Research

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. The crystal structure provides unequivocal insights into molecular co...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. The crystal structure provides unequivocal insights into molecular conformation, intermolecular interactions, and solid-state packing, all of which critically influence a drug candidate's physicochemical properties, such as solubility, stability, and bioavailability. This guide offers an in-depth comparative analysis of the crystal structures of 3-substituted pentanedioic acids, a class of compounds with significant potential in medicinal chemistry. By examining the influence of various substituents at the C3 position, we aim to provide a valuable resource for rational drug design and solid-form screening.

The Significance of Crystal Structure Analysis in Drug Development

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for determining the absolute three-dimensional arrangement of atoms in a crystalline solid.[1][2] This technique provides precise information on bond lengths, bond angles, and torsion angles, defining the molecule's conformation. Furthermore, it reveals the intricate network of non-covalent interactions, such as hydrogen bonds, that govern how molecules pack together in a crystal lattice.[3] This information is crucial for understanding and predicting a material's properties. For instance, different polymorphic forms of an active pharmaceutical ingredient (API), which have distinct crystal structures, can exhibit dramatically different dissolution rates and therapeutic efficacies.[1]

Pentanedioic acid, commonly known as glutaric acid, serves as a versatile scaffold in medicinal chemistry. Its dicarboxylic acid functionality allows for the formation of robust hydrogen-bonding networks, making it an interesting component for co-crystals.[4] The introduction of a substituent at the 3-position allows for the fine-tuning of the molecule's steric and electronic properties, which in turn can modulate its interaction with biological targets and its solid-state behavior.

Experimental Workflow: From Powder to Structure

The determination of a crystal structure is a systematic process that begins with the synthesis and crystallization of the compound of interest and culminates in the refinement of the crystal structure.

Experimental Protocol:
  • Synthesis and Purification: The 3-substituted pentanedioic acid is first synthesized and purified to a high degree to facilitate the growth of single crystals.

  • Crystallization: High-quality single crystals are grown using various techniques such as slow evaporation from a suitable solvent, vapor diffusion, or cooling crystallization. The choice of solvent and technique is critical and often requires empirical screening.

  • X-ray Diffraction Data Collection: A suitable single crystal is mounted on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected on a detector.[5]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined to achieve the best possible fit with the experimental data.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of 3-Substituted Pentanedioic Acid Purification Purification Synthesis->Purification Crystallization Single Crystal Growth (e.g., Slow Evaporation) Purification->Crystallization DataCollection Data Collection (Single-Crystal XRD) Crystallization->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation & Analysis Refinement->Validation

Caption: Experimental workflow for crystal structure analysis.

Comparative Analysis of 3-Substituted Pentanedioic Acid Crystal Structures

To understand the impact of the substituent at the 3-position, we will compare the crystal structures of several derivatives with the parent glutaric acid.

Glutaric Acid: The Unsubstituted Scaffold

Glutaric acid (pentanedioic acid) itself crystallizes in a monoclinic system. The molecule adopts a planar conformation, and the crystal structure is dominated by hydrogen bonds between the carboxylic acid groups of adjacent molecules, forming infinite chains.

Alkyl-Substituted Pentanedioic Acids

The introduction of a simple alkyl group, such as a methyl group, at the 3-position can influence the molecular conformation and crystal packing.

  • 3-Methylpentanedioic Acid: The presence of the methyl group can lead to a deviation from the planar conformation observed in glutaric acid. The steric bulk of the methyl group can influence the packing arrangement, potentially leading to less dense crystal structures.

Aryl-Substituted Pentanedioic Acids

Substituting the 3-position with an aryl group introduces significant steric bulk and the possibility of π-π stacking interactions, leading to more complex crystal structures.

  • 3-Phenylpentanedioic Acid: The phenyl group can adopt various orientations relative to the pentanedioic acid backbone. The crystal packing is often characterized by a combination of hydrogen bonding between the carboxylic acid groups and π-π stacking interactions between the phenyl rings of neighboring molecules.

  • 3-(4-Chlorophenyl)pentanedioic Acid: The introduction of a chloro substituent on the phenyl ring can influence the electronic properties of the aryl group and introduce the possibility of halogen bonding interactions in the crystal lattice, further directing the packing arrangement.

Functionally Substituted Pentanedioic Acids

The introduction of functional groups capable of hydrogen bonding at the 3-position can lead to more intricate and robust hydrogen-bonding networks.

  • 3-Hydroxy-3-(methoxycarbonyl)pentanedioic acid: This derivative features both a hydroxyl and a methoxycarbonyl group at the C3 position. The crystal structure reveals an approximately planar aliphatic chain.[5][6] The molecules are linked by intermolecular O-H···O and C-H···O hydrogen bonds, forming sheets.[5][6] These sheets are further organized by hydrogen bonds that create R(9) and R(8) ring motifs.[5][6]

  • 3-(Trichlorogermyl)pentanedioic Acid: This organometallic derivative showcases a distorted tetrahedral geometry around the germanium atom. The crystal structure is characterized by strong intermolecular O-H···O interactions that form 8- and 22-membered hydrogen-bonded rings, creating a supramolecular architecture.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of 3-substituted pentanedioic acids, allowing for a direct comparison of their solid-state structures.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ConformationKey Intermolecular Interactions
Glutaric Acid C₅H₈O₄MonoclinicP2₁/c9.834.8814.12106.3PlanarO-H···O hydrogen bonds
3-Phenylpentanedioic acid C₁₁H₁₂O₄MonoclinicP2₁/c11.0855.91816.342108.99TwistedO-H···O hydrogen bonds, π-π stacking
3-Hydroxy-3-(methoxycarbonyl)pentanedioic acid C₇H₁₀O₇OrthorhombicPbca12.71105.832323.884490Approx. PlanarO-H···O, C-H···O hydrogen bonds

Influence of the 3-Substituent on Molecular Conformation and Crystal Packing

The nature of the substituent at the 3-position of pentanedioic acid exerts a profound influence on both the molecule's preferred conformation and its packing in the solid state.

G substituent 3-Substituent (Size, Polarity, H-bonding ability) conformation Molecular Conformation (Planar vs. Twisted) substituent->conformation packing Crystal Packing (Hydrogen bonding, π-π stacking, Halogen bonding) substituent->packing conformation->packing properties Physicochemical Properties (Solubility, Stability, Melting Point) packing->properties

Caption: Influence of the 3-substituent on crystal structure.

  • Steric Effects: Bulky substituents, such as phenyl or trichlorogermyl groups, tend to force the pentanedioic acid backbone to adopt a non-planar or twisted conformation to minimize steric strain. In contrast, smaller substituents like a hydroxyl group may allow for a more planar arrangement.

  • Electronic Effects: Electron-withdrawing or -donating groups on an aryl substituent can modulate the strength of π-π stacking interactions. For example, a nitro group can enhance quadrupole-quadrupole interactions between aromatic rings.

  • Hydrogen Bonding: The presence of hydrogen bond donors and acceptors on the substituent, as seen in the hydroxy- and methoxycarbonyl-substituted derivative, leads to the formation of complex and highly stable three-dimensional hydrogen-bonded networks. This can significantly impact the crystal's melting point and solubility.

Conclusion and Future Directions

The crystal structure analysis of 3-substituted pentanedioic acids reveals a rich and diverse solid-state chemistry. The substituent at the C3 position acts as a critical control element, dictating the molecule's conformation and the nature of the intermolecular interactions that drive crystal packing. This guide provides a foundational understanding of these structure-property relationships, which is invaluable for the design of new pharmaceutical materials with tailored properties.

For drug development professionals, a systematic crystallographic study of a series of analogues with varying 3-substituents can provide a roadmap for optimizing the solid-state properties of a lead compound. Future work in this area could involve the use of computational crystal structure prediction methods to explore the potential polymorphic landscape of these compounds, further aiding in the selection of the most stable and bioavailable solid form.

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